

6-Bromo-2-chloroquinoxaline: A Technical Guide for Advanced Drug Discovery

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Compound of Interest

Compound Name: **6-Bromo-2-chloroquinoxaline**

Cat. No.: **B1281081**

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Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for engaging with biological targets through a variety of non-covalent interactions. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2]} This has led to their investigation in numerous drug discovery programs, with some compounds entering clinical trials.^[1] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.

This guide focuses on a particularly valuable derivative: **6-Bromo-2-chloroquinoxaline**. The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 2-position—renders this molecule a highly versatile building block for combinatorial chemistry and targeted synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, making it an indispensable tool for researchers and scientists in the field of drug development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a molecule's physical characteristics are foundational to its application in research.

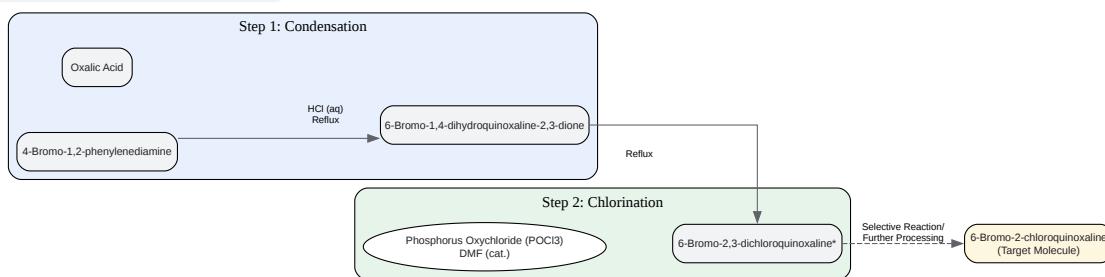
Property	Value	Reference(s)
IUPAC Name	6-Bromo-2-chloroquinoxaline	
CAS Number	55687-02-0	
Molecular Formula	C ₈ H ₄ BrCIN ₂	
Molecular Weight	243.49 g/mol	
Appearance	White to yellow solid	[3]
Melting Point	150-152.5 °C	
Boiling Point	312.5 °C at 760 mmHg	
Canonical SMILES	C1=CC2=C(C=C(C=N2)Br)N=C1Cl	
InChI Key	XDJDRCGDVKTDHY-UHFFFAOYSA-N	

Synthesis of 6-Bromo-2-chloroquinoxaline: A Validated Protocol

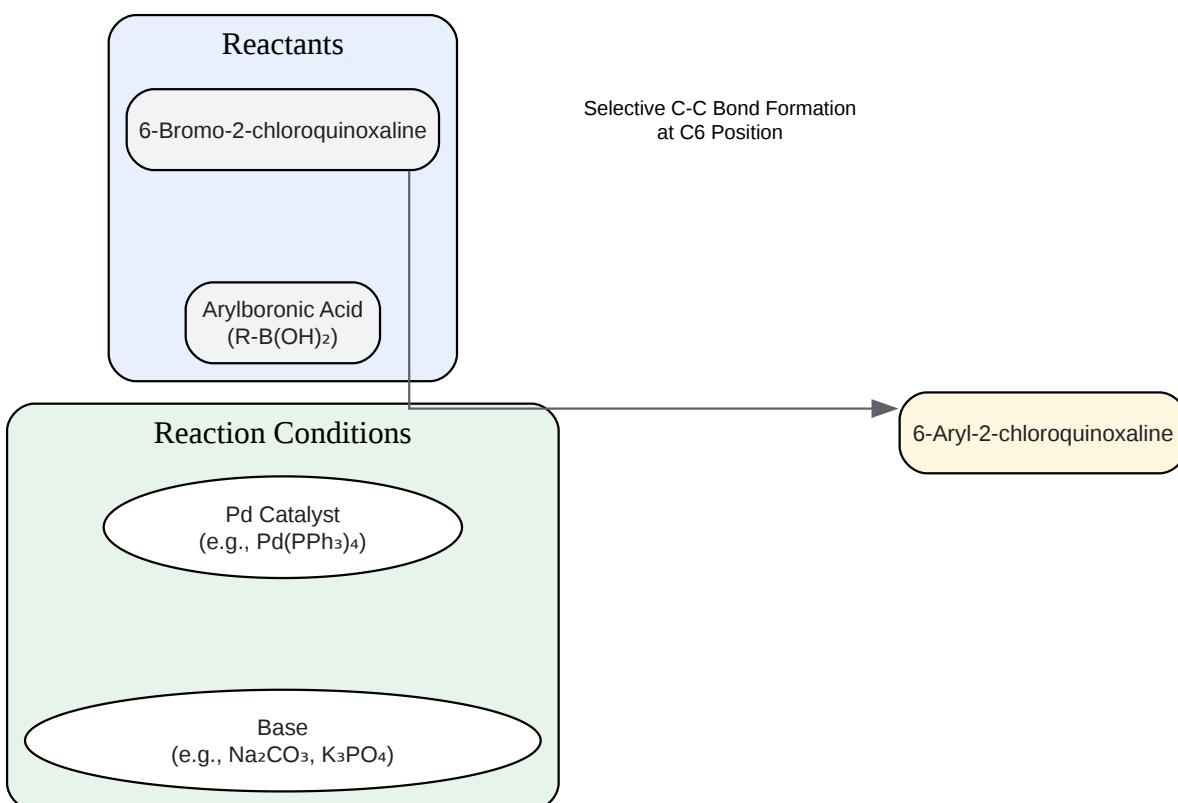
The synthesis of **6-Bromo-2-chloroquinoxaline** is reliably achieved through a two-step process starting from 4-bromo-1,2-phenylenediamine. This method involves a condensation reaction to form the quinoxaline core, followed by chlorination.

Diagram of Synthesis Pathway

*Note: The protocol yields 6-bromo-2,3-dichloroquinoxaline which serves as the direct precursor.



Selective Suzuki-Miyaura coupling at the C6-bromo position.



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References

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